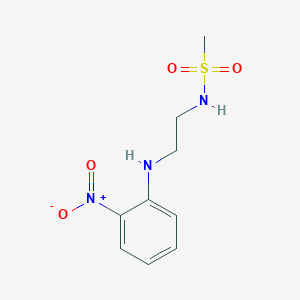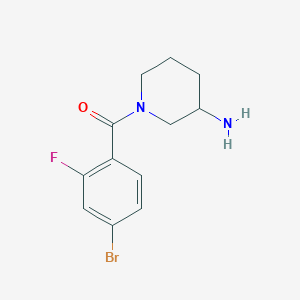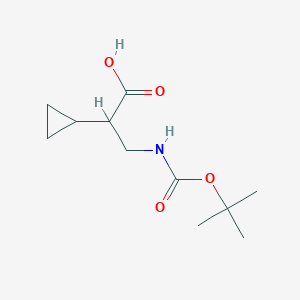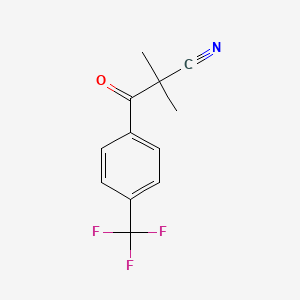
2,2-Dimethyl-3-oxo-3-(4-(trifluoromethyl)phenyl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-3-oxo-3-(4-(trifluoromethyl)phenyl)propanenitrile is an organic compound with the molecular formula C12H10F3NO. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanenitrile moiety. The presence of the trifluoromethyl group imparts unique chemical properties, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-oxo-3-(4-(trifluoromethyl)phenyl)propanenitrile typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with a suitable nitrile source under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethyl sulfoxide (DMSO). The reaction proceeds through the formation of an intermediate, which is subsequently converted to the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-3-oxo-3-(4-(trifluoromethyl)phenyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Applications De Recherche Scientifique
2,2-Dimethyl-3-oxo-3-(4-(trifluoromethyl)phenyl)propanenitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, especially for compounds targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-3-oxo-3-(4-(trifluoromethyl)phenyl)propanenitrile involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in biological systems, where it can modulate specific pathways and exert its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Oxo-3-(2-(trifluoromethyl)phenyl)propanenitrile: Similar structure but with the trifluoromethyl group in a different position.
2,2-Dimethyl-3-oxo-3-(4-(trifluoromethyl)phenyl)butanenitrile: An extended carbon chain variant.
3-Oxo-3-(4-(trifluoromethyl)phenyl)butanenitrile: Another variant with a different carbon chain length.
Uniqueness
The unique combination of the trifluoromethyl group and the nitrile moiety in 2,2-Dimethyl-3-oxo-3-(4-(trifluoromethyl)phenyl)propanenitrile imparts distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high stability, lipophilicity, and specific reactivity .
Propriétés
Formule moléculaire |
C12H10F3NO |
|---|---|
Poids moléculaire |
241.21 g/mol |
Nom IUPAC |
2,2-dimethyl-3-oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile |
InChI |
InChI=1S/C12H10F3NO/c1-11(2,7-16)10(17)8-3-5-9(6-4-8)12(13,14)15/h3-6H,1-2H3 |
Clé InChI |
CRNBSVOAKHBRAW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C#N)C(=O)C1=CC=C(C=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


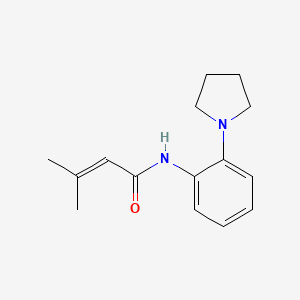
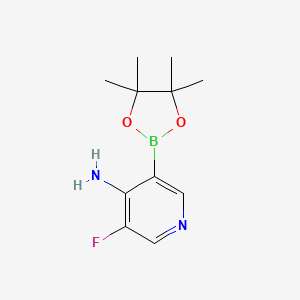
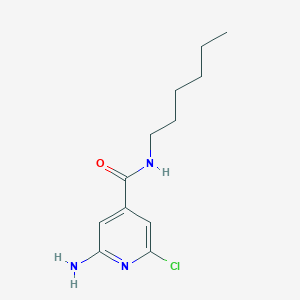
![8-Ethynyl-6-methoxyimidazo[1,5-a]pyridine](/img/structure/B14906285.png)
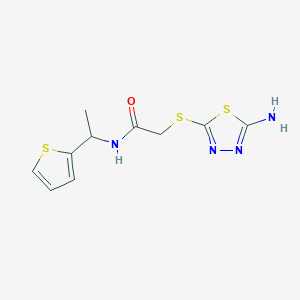
![2-[(E)-2-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B14906301.png)

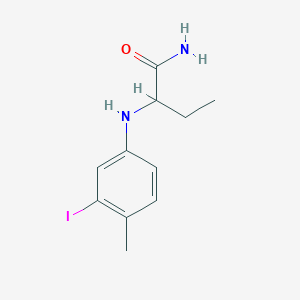
![(R)-6-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine](/img/structure/B14906325.png)
![(E,6R)-6-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B14906326.png)
![2-{2-[(3aS,6aS)-5-(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazol-3-yl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14906328.png)
